molecular formula C14H12ClN3O3S B2783439 N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 835887-67-7

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No. B2783439
CAS RN: 835887-67-7
M. Wt: 337.78
InChI Key: BTUOJXNXCKRGEW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. JNJ-26481585 has been shown to inhibit the activity of HDACs, leading to increased acetylation of histones and the upregulation of gene expression.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide inhibits the activity of HDACs, leading to increased acetylation of histones and the upregulation of gene expression. This results in the activation of genes involved in cell differentiation, apoptosis, and other cellular processes. This compound has been shown to selectively inhibit class I HDACs, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease. This compound has been investigated for its potential use in the treatment of HIV, sickle cell disease, and other conditions.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a potent and selective inhibitor of class I HDACs. It has been extensively studied in preclinical models of cancer and other diseases, and its mechanism of action is well understood. However, this compound has limited solubility in water, which can make it difficult to use in some experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. In addition, this compound could be investigated for its potential use in the treatment of other diseases, such as sickle cell disease or HIV. Finally, more research is needed to determine the safety and efficacy of this compound in humans, and clinical trials are needed to investigate its potential use as a therapeutic agent.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrimidine ring, followed by the introduction of a benzodioxole group and a chloromethyl group. The final step involves the introduction of a carboxamide group. The synthesis has been reported in several publications and can be performed on a large scale.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer and other diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been investigated for its potential use in the treatment of HIV, sickle cell disease, and other conditions.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c1-22-14-17-6-9(15)12(18-14)13(19)16-5-8-2-3-10-11(4-8)21-7-20-10/h2-4,6H,5,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUOJXNXCKRGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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